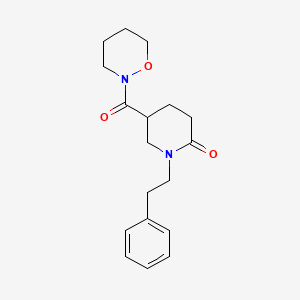
5-(1,2-oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OXC or OXC-beta, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of OXC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. OXC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. It has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
OXC has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. OXC has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of OXC is its broad range of potential applications in the field of medicine. It has been found to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. OXC is also relatively easy to synthesize and has been extensively studied in animal models, making it a promising candidate for further clinical development.
However, there are also some limitations to the use of OXC in lab experiments. One of the main challenges is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, OXC has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on OXC. One area of interest is the development of new drugs based on the structure of OXC, which may exhibit improved therapeutic potential and reduced toxicity. Another area of interest is the further characterization of its mechanism of action, which may lead to the identification of new targets for drug development. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of OXC in humans, which may pave the way for its eventual approval as a new drug.
Méthodes De Synthèse
The synthesis of OXC involves the reaction of 1-(2-phenylethyl)-piperidin-2-one with oxalyl chloride and N-methylmorpholine in the presence of dichloromethane. The resulting product is then treated with 2-aminoethanol to form the final compound. This method has been extensively studied and optimized to achieve high yields and purity of OXC.
Applications De Recherche Scientifique
OXC has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. OXC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-(oxazinane-2-carbonyl)-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-9-8-16(18(22)20-11-4-5-13-23-20)14-19(17)12-10-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIZMBITWLJEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

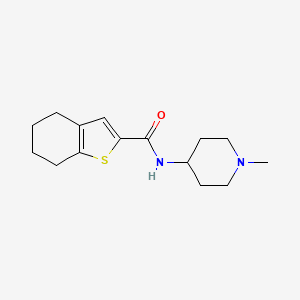
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)

![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
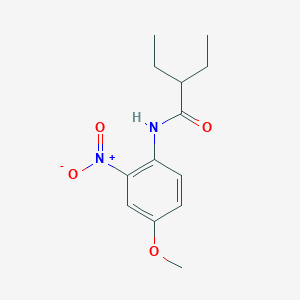
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
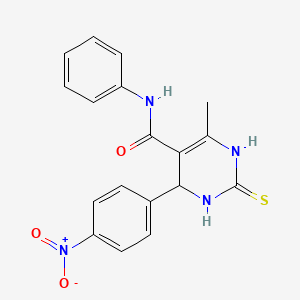

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
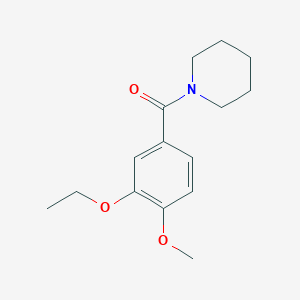
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
